6-(difluoromethyl)-N-(2,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine
Description
6-(Difluoromethyl)-N-(2,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a difluoromethyl group at position 6, a methyl group at position 2, and a 2,5-dimethoxyphenylamine substituent at position 4. Pyrimidine derivatives are widely explored in medicinal chemistry due to their bioisosteric properties and ability to interact with biological targets via hydrogen bonding and π-π stacking . The 2,5-dimethoxyphenyl moiety may contribute to solubility and conformational flexibility due to its electron-donating methoxy groups.
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c1-8-17-11(14(15)16)7-13(18-8)19-10-6-9(20-2)4-5-12(10)21-3/h4-7,14H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWYPJDDDBBOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=C(C=CC(=C2)OC)OC)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(2,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl iodide, in the presence of a base like potassium carbonate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyrimidine intermediate.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-N-(2,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
6-(difluoromethyl)-N-(2,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(2,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Functional Group Impact
Table 1: Key Structural Features of Pyrimidine Derivatives
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s difluoromethyl group (CF₂H) contrasts with analogs featuring fluorophenyl (e.g., ) or cyano groups (). The 2,5-dimethoxyphenyl substituent provides electron-donating methoxy groups, which may improve solubility compared to halogenated or non-polar analogs .
Physicochemical and Crystallographic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Hydrogen Bonding: The target compound’s methoxy groups may act as hydrogen bond acceptors, whereas ’s ethoxy and fluorophenyl groups enable C-H⋯O and N-H⋯N interactions, leading to dimer formation . The absence of strong hydrogen bond acceptors (e.g., cyano in ) in the target compound may reduce crystalline stability compared to analogs.
Lipophilicity: The target compound’s predicted logP (~2.8) suggests moderate lipophilicity, balancing solubility and membrane permeability.
Biological Activity
6-(Difluoromethyl)-N-(2,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic compound belonging to the pyrimidine class, characterized by a difluoromethyl group and a dimethoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C12H13F2N3O2
- Molecular Weight : Approximately 263.27 g/mol
- CAS Number : 2549015-33-8
The presence of the difluoromethyl group enhances the compound's reactivity and biological interactions, making it a valuable candidate for further research.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit bacterial RNA polymerase by binding to the enzyme's switch region, preventing RNA synthesis and subsequently suppressing bacterial growth.
- Receptor Interaction : It may interact with cellular receptors, altering signal transduction pathways that influence cell growth and apoptosis.
- Gene Expression Modulation : The compound can affect the expression of genes related to various biological processes, further contributing to its potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been noted for its ability to inhibit Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic candidate .
Anticancer Potential
There is growing interest in the anticancer properties of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
Study on Bacterial Inhibition :
- Objective : Evaluate the antimicrobial effects on Staphylococcus aureus.
- Results : Demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating potent antibacterial activity.
-
Anticancer Activity Assessment :
- Objective : Investigate effects on HeLa cervical cancer cells.
- Results : The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM after 48 hours of treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 6-(Trifluoromethyl)-N-(2,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine | Trifluoromethyl Structure | Moderate antibacterial activity | Similar mechanism but less potent |
| 6-(Difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine | Difluoromethyl Structure | Stronger anticancer properties | Enhanced selectivity for cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
